molecular formula C11H10N4 B043387 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- CAS No. 82050-10-0

3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-

Cat. No.: B043387
CAS No.: 82050-10-0
M. Wt: 201.24 g/mol
InChI Key: ARZWATDYIYAUTA-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- is a derivative of imidazoquinoline, characterized by the substitution of a methyl group at position 3 and an amino group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under suitable conditions. The reaction proceeds through a series of steps including condensation, cyclization, and purification to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Scientific Research Applications

3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- has a wide range of applications in scientific research:

Properties

IUPAC Name

3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZWATDYIYAUTA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231550
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82050-10-0
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082050100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.